molecular formula C18H17Cl2FN4O2S2 B2558820 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338422-06-3

4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No. B2558820
CAS RN: 338422-06-3
M. Wt: 475.38
InChI Key: ABOTUGSKJIGLDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent is used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It is also used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1cccc(Cl)c1CCl . This representation provides a text notation for the compound’s structure, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 475.38. Other properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds derived from sulfanilamide, including those similar in structure to 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide, have been investigated for their antibacterial and antifungal properties. Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and showed promising antibacterial potency against various strains, excluding Candida albicans and Candida mycoderma (Wang, Wan, & Zhou, 2010). Furthermore, similar compounds have exhibited notable activity against Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Anticancer Potential

Derivatives of 4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide have been explored for their potential anticancer activity. Notably, novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives showed remarkable activity against a variety of human tumor cell lines, including those representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012). Additional research has indicated that similar compounds hold significant cytotoxic activity against cancer cell lines, with certain compounds showing inhibitory effects at low micromolar GI50 levels (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Safety and Hazards

The safety data sheet for 2-Chloro-6-fluorobenzyl chloride, a reagent used in the synthesis of this compound, indicates that it is a skin corrosive and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this reagent .

properties

IUPAC Name

4-chloro-N-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4O2S2/c1-2-25-17(10-22-29(26,27)13-8-6-12(19)7-9-13)23-24-18(25)28-11-14-15(20)4-3-5-16(14)21/h3-9,22H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOTUGSKJIGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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